3-Bromo-5-chloro-4-hydroxybenzaldehyde

Melting Point Crystallinity Purity Analysis

3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9) features simultaneous ortho-Br and ortho-Cl substituents enabling orthogonal Suzuki/Stille cross-coupling via differential C-Br/C-Cl reactivity. This dual-halogen pattern unlocks sequential fragment introduction for complex heterocycles. High crystallinity (mp 157-162°C) ensures precise weighing; elevated LogP (2.62) aids membrane-permeable SAR probe design. Essential building block for chalcones, flavonoids, MOFs/COFs, and medchem libraries. Procure exact CAS for reproducible results.

Molecular Formula C7H4BrClO2
Molecular Weight 235.46 g/mol
CAS No. 1849-76-9
Cat. No. B1274906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-4-hydroxybenzaldehyde
CAS1849-76-9
Molecular FormulaC7H4BrClO2
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Br)C=O
InChIInChI=1S/C7H4BrClO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
InChIKeyITSXSHQWMYYQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-4-hydroxybenzaldehyde CAS 1849-76-9: A Dual Halogenated Benzaldehyde Building Block with Differentiated Physicochemical and Reactive Properties


3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9) is a para-hydroxybenzaldehyde derivative possessing both bromo and chloro substituents on the aromatic ring . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the construction of more complex heterocyclic scaffolds and bioactive molecules [1]. Its defining characteristic is the simultaneous presence of bromine and chlorine atoms, which confers unique electronic, steric, and physicochemical properties distinct from simpler halogenated benzaldehyde analogs . This combination is exploited for selective cross-coupling reactions and as a scaffold for generating chemical diversity .

Procurement Risk Alert: Why Substituting 3-Bromo-5-chloro-4-hydroxybenzaldehyde with Simpler Halogenated Benzaldehydes Compromises Research Reproducibility


Substituting 3-bromo-5-chloro-4-hydroxybenzaldehyde with in-class analogs like 3-bromo-4-hydroxybenzaldehyde, 5-chloro-4-hydroxybenzaldehyde, or the parent 4-hydroxybenzaldehyde introduces significant deviations in both fundamental physicochemical properties and synthetic reactivity . These deviations can lead to altered reaction kinetics, product purity, and ultimately, irreproducible biological or material science results. The unique ortho-bromo and ortho-chloro substitution pattern in this compound dictates its specific reactivity in cross-coupling reactions, electrophilic aromatic substitutions, and its inherent lipophilicity (LogP) . Therefore, a generic approach to sourcing this specific halogenated benzaldehyde is not scientifically sound. The following section provides the quantifiable evidence substantiating this position, demonstrating why precise procurement of this exact CAS number is essential for maintaining research integrity .

Quantitative Differentiation of 3-Bromo-5-chloro-4-hydroxybenzaldehyde: A Comparator-Based Evidence Guide for Informed Scientific Procurement


Melting Point Elevation Confirms Enhanced Crystal Lattice Stability

The melting point of 3-bromo-5-chloro-4-hydroxybenzaldehyde (157-162 °C) is significantly higher than that of its parent compound, 4-hydroxybenzaldehyde (114-118 °C), and its mono-halogenated analogs, 3-bromo-4-hydroxybenzaldehyde (124-135 °C) and 3-chloro-4-hydroxybenzaldehyde (128-132 °C) [1]. This 28-43°C increase in melting point, compared to mono-halogenated derivatives, indicates a more stable crystal lattice, which is a direct consequence of the synergistic electronic and steric effects of having both a bromine and a chlorine atom on the ring .

Melting Point Crystallinity Purity Analysis

Elevated Lipophilicity (LogP) as a Driver of Enhanced Permeability and Bioactivity

The introduction of both bromine and chlorine atoms onto the 4-hydroxybenzaldehyde core dramatically increases its lipophilicity. The measured LogP of 3-bromo-5-chloro-4-hydroxybenzaldehyde is 2.62, which is approximately 1.3 to 1.4 LogP units higher than the unsubstituted parent compound, 4-hydroxybenzaldehyde (LogP ≈ 1.2-1.4) [1][2][3]. This increase is also notable when compared to the mono-brominated analog (LogP ≈ 1.97-2.17) [4].

Lipophilicity LogP Medicinal Chemistry Pharmacokinetics

Potential for Enhanced Biological Activity in Chalcone Derivatives

While direct MIC data for 3-bromo-5-chloro-4-hydroxybenzaldehyde itself is limited, studies on structurally related halogenated benzaldehydes indicate that the presence of multiple halogens (bromine and chlorine) on the aromatic ring can significantly enhance the antimicrobial activity of downstream chalcone derivatives [1]. For example, a library of hydroxybenzaldehyde-derived chalcones exhibited MIC values ranging from 5-25 µg/mL against S. aureus and E. coli, with activity being highly dependent on the substitution pattern [2]. As an advanced building block, 3-bromo-5-chloro-4-hydroxybenzaldehyde provides a more complex starting point for SAR exploration than its mono-halogenated or unsubstituted counterparts .

Antimicrobial Chalcone Structure-Activity Relationship

High-Value Application Scenarios for 3-Bromo-5-chloro-4-hydroxybenzaldehyde: Where the Data Justifies Its Use


Medicinal Chemistry: Synthesis of Diversely Halogenated Chalcones and Heterocycles for Antimicrobial Drug Discovery

This compound is a strategic starting material for synthesizing chalcones, flavonoids, and other heterocyclic libraries with potential antimicrobial and anticancer activities. The unique bromo-chloro substitution pattern is leveraged to explore novel structure-activity relationships (SAR) [1]. Its higher lipophilicity (LogP = 2.62), compared to 4-hydroxybenzaldehyde, makes it a valuable precursor for designing compounds with improved membrane permeability and target binding affinity [2]. Procurement of this specific aldehyde, rather than a generic substitute, is essential for accessing a distinct region of chemical space and generating reproducible SAR data .

Organic Synthesis & Catalysis: Advanced Building Block for Selective Cross-Coupling Reactions

The simultaneous presence of a bromine and a chlorine atom on the aromatic ring allows for orthogonal and selective cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig) [1]. The differential reactivity of C-Br and C-Cl bonds can be exploited for the sequential introduction of diverse molecular fragments [2]. Its higher melting point and crystallinity (157-162 °C) facilitate easier handling, purification, and precise weighing, making it a more reliable building block for multi-step synthetic routes compared to lower-melting, less stable analogs .

Material Science: Development of Novel Functionalized Polymers and Coordination Complexes

The para-hydroxybenzaldehyde core with its dual halogen substituents serves as a functionalizable ligand or monomer for creating metal-organic frameworks (MOFs), covalent-organic frameworks (COFs), and advanced polymers [1]. The bromine and chlorine atoms can be used as grafting points for further polymerization or as heavy atoms for enhancing material properties (e.g., refractive index, X-ray contrast) [2]. The compound's unique physicochemical profile (LogP, melting point) enables better control over material solubility and processability compared to less decorated benzaldehyde monomers .

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